![molecular formula C11H10FNO B1428990 2-(Cyclopropylmethoxy)-5-fluorobenzonitrile CAS No. 1342025-16-4](/img/structure/B1428990.png)
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile
Overview
Description
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoro-5-nitrobenzonitrile with cyclopropylmethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile can be compared with other similar compounds, such as:
2-(Cyclopropylmethoxy)-4-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position.
2-(Cyclopropylmethoxy)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-(Cyclopropylmethoxy)-5-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the substituents.
Biological Activity
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile is an organic compound recognized for its unique molecular structure, which includes a cyclopropylmethoxy group and a fluorine atom attached to a benzonitrile core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and comparisons with related compounds.
- Chemical Formula : CHFNO
- Molecular Weight : 201.23 g/mol
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-fluoro-5-nitrobenzonitrile and cyclopropylmethanol.
- Reagents : Base (e.g., potassium carbonate) under reflux conditions.
- Purification : Recrystallization or chromatography to achieve high purity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. The compound has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism may involve the inhibition of bacterial enzymes, although specific targets remain to be fully elucidated .
Anticancer Properties
Research suggests that this compound may also possess anticancer properties. It is hypothesized that its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival. Further studies are needed to confirm these effects and identify precise pathways .
The biological effects of this compound are thought to be mediated through:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in microbial metabolism or cancer progression.
- Receptor Modulation : Interacting with cellular receptors that modulate signaling pathways critical for cell growth and survival.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
Compound Name | Key Differences |
---|---|
2-(Cyclopropylmethoxy)-4-fluorobenzonitrile | Fluorine atom at position 4 |
2-(Cyclopropylmethoxy)-5-chlorobenzonitrile | Chlorine atom replaces fluorine |
2-(Cyclopropylmethoxy)-5-bromobenzonitrile | Bromine atom replaces fluorine |
These compounds share similar chemical properties but exhibit different reactivity and biological activity due to variations in substituent nature and position on the benzene ring.
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, future research could explore:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate precise molecular targets and pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRGKVOKHWPFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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